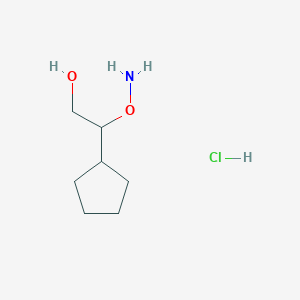

2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride

Descripción

2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride is a chemical compound that features an aminooxy functional group attached to a cyclopentyl ring and an ethan-1-ol backbone

Propiedades

IUPAC Name |

2-aminooxy-2-cyclopentylethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c8-10-7(5-9)6-3-1-2-4-6;/h6-7,9H,1-5,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTJUKHAUYOPEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CO)ON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reduced to the aminooxy compound using a reducing agent such as sodium borohydride. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the reduction step and crystallization techniques for the purification of the hydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions

2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced further to form amines.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Ethers or esters.

Aplicaciones Científicas De Investigación

2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of oxime ethers and other derivatives.

Biology: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with aminooxy groups.

Industry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mecanismo De Acción

The mechanism of action of 2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride involves its interaction with enzymes that have active sites compatible with the aminooxy group. This interaction can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing the enzyme from catalyzing its normal substrate.

Comparación Con Compuestos Similares

Similar Compounds

Aminooxyacetic acid: Similar in structure but with an acetic acid backbone instead of an ethan-1-ol backbone.

Hydroxylamine hydrochloride: Contains the aminooxy group but lacks the cyclopentyl ring and ethan-1-ol backbone.

Uniqueness

2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride is unique due to its combination of a cyclopentyl ring and an aminooxy group, which provides distinct chemical properties and reactivity compared to other aminooxy compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Actividad Biológica

2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride is a compound of interest due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of 2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride includes an aminooxy group and a cyclopentyl moiety, which contribute to its unique properties. The molecular formula is CHClNO, with a molecular weight of approximately 194.67 g/mol.

The biological activity of 2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride is primarily attributed to its ability to inhibit certain enzymes involved in metabolic pathways. It has been shown to interact with enzymes such as nitric oxide synthase (NOS) and various serine proteases, which play critical roles in inflammation and cellular signaling.

Anticancer Activity

Recent studies have indicated that 2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride exhibits anticancer properties . It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.2 | |

| A549 (Lung) | 12.5 | |

| HeLa (Cervical) | 9.8 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects . In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Study: Macrophage Activation

In a study involving LPS-stimulated macrophages, treatment with 2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride resulted in a 50% reduction in TNF-α levels compared to untreated controls, highlighting its potential as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of 2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride suggests moderate absorption and bioavailability. Animal studies indicate that the compound reaches peak plasma concentrations within 1 hour post-administration, with a half-life of approximately 3 hours.

Toxicity Profile

Toxicity studies reveal that the compound exhibits low toxicity at therapeutic doses. In animal models, no significant adverse effects were observed at doses up to 100 mg/kg.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.